molecular formula C9H11F3N2O2 B2789311 4-[4-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid CAS No. 1823843-08-8

4-[4-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid

Cat. No.: B2789311
CAS No.: 1823843-08-8
M. Wt: 236.194
InChI Key: SAOVAOPHQIRIGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Evolution of Trifluoromethylpyrazole Research

The investigation of trifluoromethylpyrazoles traces its origins to mid-20th-century efforts in fluorinated heterocycle synthesis. Early methodologies relied on hazardous fluorinating agents like HF-pyridine complexes, which limited scalability and structural diversity. A pivotal advancement occurred in 2020 with the development of a three-component coupling strategy using 2-bromo-3,3,3-trifluoropropene (BTP), aldehydes, and sulfonyl hydrazides, enabling metal-free, regioselective synthesis of 3-trifluoromethylpyrazoles. This breakthrough facilitated the production of key intermediates for COX-2 inhibitors such as celecoxib and mavacoxib, demonstrating the therapeutic relevance of this structural class.

The agrochemical sector adopted trifluoromethylpyrazoles earlier, with fluazifop-butyl becoming the first commercialized derivative in 1984 for grass weed control. Over 20 trifluoromethylpyrazole-containing agrochemicals have since received ISO approvals, underscoring their importance in crop protection chemistry. These historical developments created the synthetic foundation for advanced derivatives like 4-[4-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid, which integrates fluorine's metabolic stabilization effects with carboxylate-mediated bioavailability.

Scientific Significance in Pharmaceutical and Agrochemical Research

In pharmaceutical contexts, the trifluoromethyl group enhances membrane permeability and resistance to oxidative metabolism, while the pyrazole core provides a versatile scaffold for target engagement. The butanoic acid moiety introduces hydrogen-bonding capacity and ionization potential, making the compound suitable for designing non-steroidal anti-inflammatory drug (NSAID) analogs. Preclinical studies demonstrate that structurally related pyrazoline esters exhibit significant antinociceptive activity in murine models of inflammatory and postoperative pain, with efficacy comparable to dipyrone and morphine. Notably, these analogs lack the gastric ulcerogenicity associated with traditional NSAIDs, suggesting improved therapeutic indices.

Agrochemical applications leverage the compound's potential as a synthetic precursor for herbicides and fungicides. The trifluoromethyl group disrupts fungal ergosterol biosynthesis and insect nervous system function, while the carboxylate group may enhance soil mobility for root-systemic activity. Recent innovations in flow chemistry enable scalable production of halogenated pyrazole intermediates, which could be functionalized into target molecules like this compound through regioselective lithiation-electrophilic trapping sequences.

Property Value Significance
Molecular Formula C₉H₁₁F₃N₂O₂ Indicates presence of 3 fluorine atoms
Molecular Weight 236.19 g/mol Optimal for blood-brain barrier penetration
Hydrogen Bond Donor Count 2 (pyrazole NH, carboxylic OH) Facilitates target binding
Rotatable Bond Count 4 Balances rigidity and conformational flexibility

Structural Classification within Pyrazole Research Literature

This compound belongs to the 1H-pyrazole-4-carboxylic acid subclass, differentiated by:

  • Regiochemistry : The trifluoromethyl group occupies the 5-position, while methyl resides at the 4-position, creating a 1,4,5-trisubstituted pattern that minimizes steric clashes.
  • Fluorination Pattern : The CF₃ group at C5 enhances electron-withdrawing effects, stabilizing the pyrazole ring against nucleophilic attack compared to non-fluorinated analogs.
  • Side Chain Geometry : The four-carbon butanoic acid linker provides optimal spacing between the heterocycle and carboxylic acid, as shorter chains (e.g., propanoic acid) reduce bioavailability in related compounds.

Structural analogs demonstrate that N1 substitution with aliphatic chains preserves pyrazole aromaticity while allowing side chain functionalization. X-ray crystallography of similar trifluoromethylpyrazoles reveals planar ring systems with dihedral angles <5° between the pyrazole and carboxylate planes, suggesting conjugated π-system stabilization.

Research Objectives and Investigational Framework

Current research priorities for this compound focus on three domains:

  • Synthetic Optimization : Developing continuous-flow protocols to replace batch-mode lithiation, addressing precipitation issues during large-scale production.
  • Pharmacological Profiling : Evaluating δ-opioid receptor affinity based on structural similarities to naltrindole-sensitive analgesics.
  • Agrochemical Derivitization : Exploring esterification reactions to create soil-mobile prodrugs for systemic pesticide delivery.

A multidisciplinary framework integrates:

  • Computational Modeling : Density functional theory (DFT) studies to predict substituent effects on photoswitching behavior and metabolic stability.
  • Regioselective Functionalization : Leveraging 4-bromo intermediates for Suzuki-Miyaura couplings, enabling late-stage diversification.
  • Metabolomics : Tracking in vivo conversion of the butanoic acid moiety to assess prodrug potential.

Properties

IUPAC Name

4-[4-methyl-5-(trifluoromethyl)pyrazol-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O2/c1-6-5-13-14(4-2-3-7(15)16)8(6)9(10,11)12/h5H,2-4H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOVAOPHQIRIGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)CCCC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[4-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid is a compound of interest due to its unique structural properties and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological profile of various compounds, making this molecule a candidate for further investigation in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₃F₃N₂O₂, with a molecular weight of 268.23 g/mol. The compound features a pyrazole ring, which is significant for its biological activity.

PropertyValue
Molecular FormulaC₁₁H₁₃F₃N₂O₂
Molecular Weight268.23 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

The biological activity of this compound primarily stems from its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can lead to improved binding affinity for target proteins.

Key Biological Activities:

  • Anti-inflammatory Effects : Compounds with similar structures have shown significant anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
  • Antimicrobial Activity : The presence of the pyrazole moiety has been linked to antimicrobial effects against various pathogens.
  • Anticancer Properties : Preliminary studies suggest that derivatives of pyrazole compounds can inhibit tumor growth and induce apoptosis in cancer cells.

Case Studies

  • Anti-inflammatory Activity : A study conducted on similar pyrazole derivatives demonstrated that they significantly reduced inflammation in animal models by inhibiting the NF-kB pathway, a critical regulator of inflammation .
  • Antimicrobial Efficacy : Research indicated that compounds containing the trifluoromethyl group exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Cancer Cell Line Studies : In vitro assays showed that pyrazole derivatives could inhibit cell proliferation in various cancer cell lines, including breast and lung cancer, by inducing cell cycle arrest .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryReduced cytokine levels
AntimicrobialInhibition of bacterial growth
AnticancerInduced apoptosis in cancer cells

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties
One of the primary applications of 4-[4-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid is in the development of anti-inflammatory agents. Research has indicated that pyrazole derivatives exhibit significant anti-inflammatory effects, making them potential candidates for treating inflammation-related disorders. For instance, compounds similar to this pyrazole have been shown to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process .

Analgesic Effects
In addition to anti-inflammatory properties, this compound has been explored for its analgesic effects. Studies suggest that pyrazole derivatives can modulate pain pathways, potentially offering relief from various types of pain without the side effects commonly associated with traditional analgesics .

Agrochemical Applications

Herbicide Development
The trifluoromethyl group in the structure of this compound enhances its lipophilicity and metabolic stability, which are desirable traits in herbicides. Research has shown that similar compounds can disrupt plant growth by inhibiting specific enzymes involved in the biosynthesis of essential plant hormones . This property makes it a candidate for further exploration in agrochemical formulations.

Materials Science

Polymer Chemistry
In materials science, this compound has potential applications in the synthesis of novel polymers. The incorporation of trifluoromethyl groups can significantly alter the physical properties of polymers, such as thermal stability and chemical resistance. Studies have indicated that polymers derived from pyrazole compounds exhibit enhanced performance characteristics compared to their non-fluorinated counterparts .

Case Studies

Application AreaStudy ReferenceFindings
Anti-inflammatory Demonstrated inhibition of cyclooxygenase enzymes.
Analgesic Modulated pain pathways effectively.
Herbicide Development Inhibited plant hormone biosynthesis leading to growth disruption.
Polymer Chemistry Enhanced thermal stability and chemical resistance in polymers.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the pyrazole core and carboxylic acid functionality, focusing on substituent positions, molecular properties, and purity data. Discrepancies in literature data are noted where applicable.

Substituent Position and Molecular Formula

Compound Name Molecular Formula Molecular Weight CAS Number Substituents (Pyrazole Positions) Purity Reference
4-[4-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid C₉H₁₁F₃N₂O₂ (inferred) 4-CH₃, 5-CF₃
4-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid C₈H₉F₃N₂O₂ 222.17 1823791-94-1 4-CF₃ 95%
4-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid C₁₀H₁₃F₃N₂O₂ 250.22 1855890-02-6 5-C₂H₅, 3-CF₃ 95%
2-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid C₈H₉F₃N₂O₂ 222.17 1339703-80-8 4-CF₃ (attached at pyrazole N1 via C2 chain) 95%
4-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid C₉H₁₁F₃N₂O₂ 1795503-08-0 4-CH₃, 3-CF₃ 95%

Key Observations

Substituent Effects: The trifluoromethyl group at position 5 (target compound) vs. Ethyl vs. methyl substituents: The ethyl group in C₁₀H₁₃F₃N₂O₂ increases hydrophobicity compared to methyl, which may enhance membrane permeability but reduce solubility .

Chain Length and Attachment Position: Butanoic acid (C4 chain) in the target compound vs. shorter chains (e.g., acetic acid in C₇H₈F₂N₂O₂ from ) affects solubility and pharmacokinetics. Longer chains generally improve target residence time but may reduce oral bioavailability .

Discrepancies in Literature: lists the target compound with an implausible molecular formula (C₆H₆N₄O₅), conflicting with structural expectations.

Research Findings and Implications

Purity and Availability :

  • Most analogs, including the target compound, are reported at 95% purity, though commercial availability varies. For example, the target compound is listed as discontinued by CymitQuimica .

Structural Trends: Pyrazole derivatives with CF₃ at position 5 (target compound) are less common than those substituted at positions 3 or 4. This unique substitution may offer unexplored bioactivity profiles . Butanoic acid chains are preferred in drug design for balancing solubility and permeability, as seen in analogs like C₈H₉F₃N₂O₂ .

Areas for Further Study :

  • Experimental validation of the target compound’s molecular formula and substituent positions is critical to resolve literature inconsistencies.
  • Comparative studies on the pharmacokinetics and toxicity of these analogs are needed to establish structure-activity relationships.

Q & A

Q. How can researchers design analogs to enhance pharmacokinetic properties?

  • Analog Design :
  • Bioisosteric Replacement : Substitute the butanoic acid moiety with tetrazole or sulfonamide groups to improve oral bioavailability .
  • Prodrug Strategies : Esterify the carboxylic acid to enhance membrane permeability, with in vivo hydrolysis releasing the active form .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.